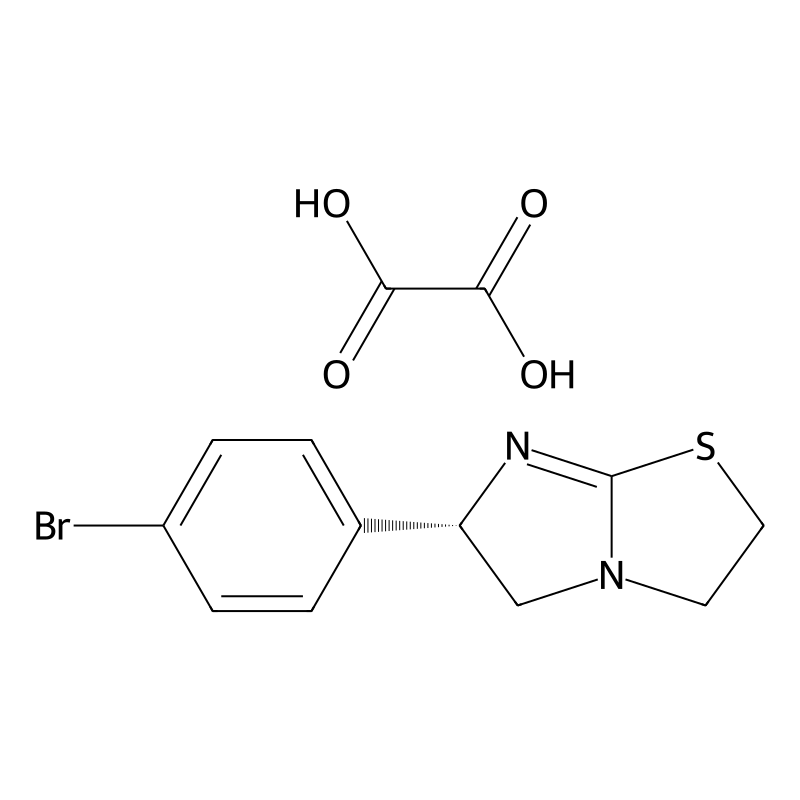

(S)-6-(p-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-p-Bromotetramisole oxalate, also known as L-p-bromotetramisole, is a chemical compound with the molecular formula CHBrNOS and a CAS number of 62284-79-1. It is recognized primarily as a potent and non-specific inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in various biological processes, including dephosphorylation of molecules and cellular signaling pathways. The compound is often utilized in research settings to explore its effects on various physiological processes, particularly those involving ion channels and neurotransmitter release .

(-)-p-Bromotetramisole oxalate acts as a non-specific inhibitor of alkaline phosphatases. It is thought to competitively bind to the active site of the enzyme, preventing the hydrolysis of phosphate substrates [, ]. This inhibition allows researchers to study the specific roles of APs in various cellular processes.

(-)-p-Bromotetramisole Oxalate, also known as L-p-Bromotetramisole Oxalate or (-)-4-Bromotetramisole Oxalate, is a chemical compound used in scientific research as a potent inhibitor of phosphatases [, ]. Here's a breakdown of its scientific research applications:

Inhibition of Alkaline Phosphatase

(-)-p-Bromotetramisole Oxalate is a well-established inhibitor of alkaline phosphatase, an enzyme crucial for various biological processes, including bone mineralization, cell signaling, and nutrient absorption []. Studies have shown that (-)-p-Bromotetramisole Oxalate can effectively inhibit alkaline phosphatase activity, making it a valuable tool for researchers investigating the role of this enzyme in various diseases [].

For instance, researchers have utilized (-)-p-Bromotetramisole Oxalate to study the involvement of alkaline phosphatase in cancer progression and metastasis []. By inhibiting the enzyme, they can explore how it affects tumor cell behavior and identify potential therapeutic targets.

Inhibition of Protein Tyrosine Phosphatases

In addition to alkaline phosphatase, (-)-p-Bromotetramisole Oxalate also exhibits inhibitory effects on protein tyrosine phosphatases (PTPs) [, ]. PTPs play a vital role in regulating various cellular processes through the removal of phosphate groups from proteins.

Studies suggest that (-)-p-Bromotetramisole Oxalate can modulate the activity of specific PTPs, offering researchers a way to investigate their function in various signaling pathways []. This information can be valuable for developing new drugs that target PTPs for diseases like diabetes and neurodegenerative disorders.

The primary chemical reaction involving (-)-p-bromotetramisole oxalate is its interaction with alkaline phosphatase. This inhibition can lead to significant alterations in biochemical pathways, particularly those related to phosphate metabolism. Additionally, the compound has been shown to augment cAMP-stimulated iodide efflux in CHO cells, suggesting its potential role in modulating ion channel activity, specifically the cystic fibrosis transmembrane conductance regulator (CFTR) channels .

(-)-p-Bromotetramisole oxalate exhibits notable biological activities beyond its role as an alkaline phosphatase inhibitor. Research indicates that it enhances the release of norepinephrine in PC12 cells when stimulated with ionomycin, indicating its potential influence on neurotransmitter dynamics . Furthermore, studies have demonstrated that systemic infusion of the compound can significantly inhibit norepinephrine-induced increases in mean arterial blood pressure and renal vascular resistance in animal models, suggesting cardiovascular implications .

- Bromination: The starting material is brominated to introduce the bromine substituent at the para position.

- Formation of Tetramisole Structure: The brominated intermediate is then subjected to further reactions to construct the tetramisole backbone.

- Oxalate Salt Formation: Finally, the compound is converted into its oxalate form by reacting with oxalic acid.

Specific methodologies may vary based on laboratory protocols and desired purity levels .

(-)-p-Bromotetramisole oxalate finds applications primarily in biochemical research. Its ability to inhibit alkaline phosphatase makes it valuable for studying enzyme kinetics and metabolic pathways involving phosphate groups. Additionally, due to its effects on ion channels and neurotransmitter release, it is used in neurobiological studies to understand synaptic transmission and neuronal signaling mechanisms .

Interaction studies involving (-)-p-bromotetramisole oxalate have highlighted its role in modulating various physiological responses. For instance:

- Alkaline Phosphatase Inhibition: The compound's inhibition of alkaline phosphatase has been extensively documented, showcasing its potential effects on phosphate metabolism and related signaling pathways .

- CFTR Activation: It has been noted that (-)-p-bromotetramisole oxalate can activate CFTR channels, which are crucial for chloride ion transport across epithelial cells .

- Neurotransmitter Dynamics: The enhancement of norepinephrine release suggests that it may influence adrenergic signaling pathways, which are vital for cardiovascular regulation .

Several compounds exhibit structural or functional similarities to (-)-p-bromotetramisole oxalate. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Levamisole | Similar tetramisole backbone | Primarily used as an anti-parasitic agent |

| P-Toluidine | Contains a para-substituted aromatic ring | Used mainly as a reagent in organic synthesis |

| Bromotetramisole | Similar brominated structure | Exhibits similar enzymatic inhibition properties |

Uniqueness of (-)-p-Bromotetramisole Oxalate

(-)-p-Bromotetramisole oxalate is unique due to its specific inhibition of alkaline phosphatase coupled with its ability to activate CFTR channels and modulate neurotransmitter release. This combination of properties makes it particularly valuable for research into both metabolic and neurophysiological processes .

This comprehensive analysis examines the physicochemical properties and stability characteristics of (-)-p-bromotetramisole oxalate, a synthetic imidazothiazole derivative with significant research applications as a potent alkaline phosphatase inhibitor. The compound, with molecular formula C₁₁H₁₁BrN₂S·C₂H₂O₄ and molecular weight 373.22 g/mol, exhibits unique solubility behaviors, thermal stability patterns, and storage requirements that are critical for its effective utilization in biochemical research applications.

Solubility Behavior in Organic versus Aqueous Media

The solubility profile of (-)-p-bromotetramisole oxalate demonstrates significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to the combination of the lipophilic brominated aromatic ring system and the hydrophilic oxalate counterion [1]. The compound exhibits optimal solubility in polar aprotic solvents, particularly dimethyl formamide, where solubility reaches approximately 30 mg/mL (80.4 mM) [1]. This high solubility in dimethyl formamide can be attributed to the solvent's ability to effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole interactions and hydrogen bonding with the oxalate moiety.

Dimethyl sulfoxide represents another highly effective solvent system, with reported solubility values ranging from 20-30 mg/mL (53.6-80.4 mM) [1]. The exceptional solubility in dimethyl sulfoxide results from the solvent's unique properties as a dipolar aprotic medium capable of disrupting intermolecular hydrogen bonding networks while providing strong solvation for both ionic and covalent species [1]. This solubility characteristic makes dimethyl sulfoxide the preferred choice for preparing concentrated stock solutions in biochemical applications.

In aqueous environments, (-)-p-bromotetramisole oxalate demonstrates moderate solubility characteristics that are significantly influenced by ionic strength and buffer composition [1] [2]. Pure water dissolves the compound to concentrations of 5-10 mg/mL (13.4-26.8 mM), while phosphate-buffered saline at physiological pH 7.2 maintains similar solubility levels around 5 mg/mL (13.4 mM) [1]. The similarity between pure water and buffered solution solubilities suggests that the compound's aqueous dissolution is primarily governed by the intrinsic hydrophilicity of the oxalate salt form rather than specific ionic interactions with buffer components.

Ethanol presents the most challenging solvent environment for (-)-p-bromotetramisole oxalate, with solubility limited to approximately 1 mg/mL (2.7 mM) [1]. This poor solubility in ethanol reflects the compound's limited compatibility with protic solvents of moderate polarity, likely due to the formation of extensive hydrogen bonding networks between ethanol molecules that exclude the solute. Methanol demonstrates improved solubility compared to ethanol, though specific quantitative data are not available in current literature [3].

The solubility behavior demonstrates clear trends related to solvent polarity and hydrogen bonding capacity. Aprotic polar solvents provide optimal dissolution conditions, aqueous systems offer moderate solubility suitable for biological applications, and protic organic solvents present significant limitations for solution preparation.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | 20-30 | 53.6-80.4 | [1] |

| Water | 5-10 | 13.4-26.8 | [1] [2] |

| Ethanol | 1 | 2.7 | [1] |

| Dimethyl formamide (DMF) | 30 | 80.4 | [1] |

| Phosphate buffer (PBS, pH 7.2) | 5 | 13.4 | [1] |

| Methanol | Soluble | Not specified | [3] |

Thermal Decomposition Patterns and Melting Point Analysis

The thermal behavior of (-)-p-bromotetramisole oxalate is characterized by a distinct melting point of 192°C, which coincides with the onset of thermal decomposition, as indicated by the notation "192°C (dec.)" in multiple literature sources [2] [4] [5] [6]. This simultaneous melting and decomposition pattern is typical of organic salts containing oxalate counterions, where the thermal energy required for phase transition also provides sufficient activation energy for chemical degradation processes.

Thermogravimetric analysis coupled with mass spectrometry studies of similar oxalate-containing compounds provide insight into the probable decomposition pathways [7]. The thermal degradation likely initiates with the decomposition of the oxalate moiety, releasing carbon monoxide and carbon dioxide according to established oxalate thermal decomposition mechanisms [7]. The oxalate anion typically undergoes decarboxylation reactions at elevated temperatures, forming intermediates that further decompose through decarbonylation processes.

The flash point of 87°C represents a critical safety parameter for handling and storage procedures [2] [6]. This relatively low flash point compared to the melting/decomposition temperature indicates that volatile decomposition products or impurities may be generated at temperatures well below the primary thermal transition point. The formation of flammable vapors at 87°C necessitates careful temperature control during heating procedures and mandates the use of appropriate ventilation systems in laboratory settings.

Computational modeling studies provide additional thermal property predictions, including a calculated boiling point of 388.6°C at 760 mmHg and a density of 1.69 g/cm³ [8] [9]. While these calculated values should be interpreted with caution due to the compound's thermal instability, they provide useful estimates for process design and safety assessments. The relatively high predicted boiling point suggests that, in the absence of decomposition, the compound would exhibit low volatility under normal laboratory conditions.

The thermal decomposition process likely involves multiple reaction pathways. Primary decomposition routes include decarboxylation of the oxalate group, potential debromination of the aromatic ring under extreme conditions, and fragmentation of the imidazothiazole ring system [10]. These processes may generate hazardous decomposition products including hydrogen bromide, carbon oxides, nitrogen oxides, and sulfur-containing compounds, as noted in safety documentation [11] [10].

Analysis of thermal decomposition kinetics using differential scanning calorimetry and thermogravimetric analysis would provide valuable quantitative data regarding activation energies and reaction mechanisms. However, such detailed kinetic studies specific to (-)-p-bromotetramisole oxalate are not currently available in the literature, representing an area for future investigation.

| Property | Value | Reference |

|---|---|---|

| Melting point | 192°C (dec.) | [2] [4] [5] [6] |

| Decomposition temperature | 192°C | [2] [4] [5] [6] |

| Flash point | 87°C | [2] [6] |

| Boiling point (calculated) | 388.6°C at 760 mmHg | [8] [9] |

| Density (calculated) | 1.69 g/cm³ | [8] [9] |

pH-Dependent Stability in Biological Buffers

The pH-dependent stability of (-)-p-bromotetramisole oxalate in biological buffer systems represents a critical consideration for experimental design and compound storage. The compound demonstrates optimal stability in neutral to slightly basic conditions, with phosphate-buffered saline at pH 7.2 supporting dissolution to 5 mg/mL without apparent degradation over short time periods [1]. This stability in physiological pH ranges makes the compound suitable for cell culture applications and biochemical assays requiring near-neutral conditions.

Aqueous solutions of (-)-p-bromotetramisole oxalate exhibit limited stability, with manufacturers recommending against storage of aqueous solutions for more than one day [1]. This rapid degradation in aqueous media suggests hydrolytic instability, potentially involving nucleophilic attack on the imidazothiazole ring system or gradual dissociation of the oxalate salt structure. The susceptibility to aqueous degradation necessitates fresh preparation of working solutions immediately before use in experimental procedures.

The mechanism of pH-dependent degradation likely involves multiple chemical pathways. Under acidic conditions, protonation of nitrogen atoms within the imidazothiazole ring may increase susceptibility to nucleophilic attack and ring-opening reactions. Conversely, alkaline conditions may promote hydroxide-mediated hydrolysis of ester or amide linkages, though the specific chemical structure suggests limited vulnerability to basic hydrolysis [12].

Phosphatase inhibition studies conducted across various pH ranges demonstrate that enzymatic activity measurements remain consistent when performed in standard biological buffers including Tris-HCl at pH 7.4 and HEPES systems [12]. This indicates that the compound maintains sufficient stability and biological activity across the pH range typically encountered in biochemical assays, despite potential slow degradation processes.

Buffer composition effects extend beyond simple pH considerations. The presence of metal ions commonly found in biological buffers may influence compound stability through coordination chemistry or catalytic effects on degradation reactions. Calcium and magnesium ions, frequently present in cell culture media, do not appear to significantly affect short-term stability based on successful application of the compound in cellular assays [13] [14].

Temperature interactions with pH stability represent another important consideration. While compound degradation accelerates at elevated temperatures regardless of pH, the activation energy for degradation processes may vary significantly across different pH ranges. Studies of similar pharmaceutical compounds suggest that acidic conditions may provide enhanced thermal stability for certain heterocyclic systems, though specific data for (-)-p-bromotetramisole oxalate are not available [15] [16].

The practical implications of pH-dependent stability require careful consideration of experimental protocols. Researchers should prepare fresh solutions in appropriate buffers immediately before use, avoid prolonged storage of aqueous solutions, and consider the use of organic solvent systems for compound storage when extended stability is required. The compound's demonstrated activity in standard biochemical buffers supports its continued use in enzymatic assays while acknowledging the limitations imposed by aqueous instability.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

2: Denier CC, Brisson-Lougarre AA, Biasini GG, Grozdea JJ, Fournier DD. Kinetic comparison of tissue non-specific and placental human alkaline phosphatases expressed in baculovirus infected cells: application to screening for Down's syndrome. BMC Biochem. 2002;3:2. Epub 2002 Jan 15. PubMed PMID: 11818032; PubMed Central PMCID: PMC65044.

3: Kitamura T, Murayama T, Nomura Y. Enhancement of Ca2+-induced noradrenaline release by vanadate in PC12 cells: possible involvement of tyrosine phosphorylation. Brain Res. 2000 Jan 31;854(1-2):165-71. PubMed PMID: 10784118.

4: Scher BM, Fuksina I, Hellinger N, Waxman S, Scher W. The phosphatase inhibitors, orthovanadate and levamisole, inhibit induction of erythroid differentiation and abrogate the associated inhibition of glycolysis. Int J Oncol. 1998 May;12(5):987-96. PubMed PMID: 9538118.

5: Denier CJ, Vergnes HA, Brisson-Lougarre A, Grozdea JG, Fournie AE, Klaebe AG, Perie JJ. Inhibition by sodium thiophosphate and L-p-bromotetramisole of neutrophil alkaline phosphatase in normal and trisomy 21 pregnancies. Ann Clin Biochem. 1996 May;33 ( Pt 3):215-8. PubMed PMID: 8791984.

6: Kovach JS, Svingen PA, Schaid DJ. Levamisole potentiation of fluorouracil antiproliferative activity mimicked by orthovanadate, an inhibitor of tyrosine phosphatase. J Natl Cancer Inst. 1992 Apr 1;84(7):515-9. PubMed PMID: 1312177.

7: Harb J, Vavasseur F, Chadéneau C, Denis M, Meflah K. Expression of alkaline phosphatase in murine lymphoma cells. Biochem Biophys Res Commun. 1991 May 31;177(1):125-33. PubMed PMID: 1645955.

8: Kuwana T, Rosalki SB. Measurement of alkaline phosphatase of intestinal origin in plasma by p-bromotetramisole inhibition. J Clin Pathol. 1991 Mar;44(3):236-7. PubMed PMID: 2013625; PubMed Central PMCID: PMC496946.

9: Verpooten GF, Nouwen EJ, Hoylaerts MF, Hendrix PG, de Broe ME. Segment-specific localization of intestinal-type alkaline phosphatase in human kidney. Kidney Int. 1989 Oct;36(4):617-25. PubMed PMID: 2681932.

10: Granström G, Magnusson BC. Changes in alkaline-phosphatase isoenzymes of hard tissue origin during facial development in the rat. Arch Oral Biol. 1986;31(8):513-9. PubMed PMID: 3467674.

11: Menahan LA, Sobocinski KA, Austin BP. Characterization of elevated plasma alkaline phosphatase activity in genetically obese mice. Metabolism. 1985 Mar;34(3):272-7. PubMed PMID: 2579311.

12: Nouwen EJ, Pollet DE, Schelstraete JB, Eerdekens MW, Hänsch C, Van de Voorde A, De Broe ME. Human placental alkaline phosphatase in benign and malignant ovarian neoplasia. Cancer Res. 1985 Feb;45(2):892-902. PubMed PMID: 3967249.

13: Menahan LA, Sobocinski KA, Austin BP. The origin of plasma alkaline phosphatase activity in mice and rats. Comp Biochem Physiol B. 1984;79(2):279-83. PubMed PMID: 6509919.

14: Weakley BS, Bowker SJ, James JL. Enzyme studies on TPPase-reactive cytoplasmic structures observed in early meiotic prophase I of the hamster oocyte. Cell Tissue Res. 1984;235(2):379-86. PubMed PMID: 6322997.

15: Zaccone G, Fasulo S, Licata A. Ultrastructural demonstration of alkaline phosphatase (ALP) and K+-p-nitrophenyl phosphatase (K+-p-NPPase) in the epidermal ionocytes of Blennius sanguinolentus. Histochemistry. 1984;81(1):47-53. PubMed PMID: 6088441.

16: Weakley BS, Webb P, James JL. Intake of phosphatase-active plasma membrane into the cytoplasm of oocytes from sexually immature hamsters. J Cell Sci. 1982 Oct;57:161-75. PubMed PMID: 6130099.

17: Granström G. Properties of alkaline phosphatases from cellular cementum of rat molars. Acta Odontol Scand. 1982;40(2):121-8. PubMed PMID: 6125076.

18: Pino RM, Pino LC, Bankston PW. The relationships between the Golgi apparatus, GERL, and lysosomes of fetal rat liver Kupffer cells examined by ultrastructural phosphatase cytochemistry. J Histochem Cytochem. 1981 Sep;29(9):1061-70. PubMed PMID: 6116732.

19: Skillen AW, Harrison J. Serum alkaline phosphatase of intestinal origin: detection by acrylamide gel electrophoresis and L-p-bromotetramisole inhibition compared. Clin Chem. 1980 May;26(6):786. PubMed PMID: 7371166.

20: Bayer PM, Gabl F, Knoth E. [Measuring the activity of the placental isoenzyme of alkaline phosphatase: 3 methods compared (author's transl)]. J Clin Chem Clin Biochem. 1979 Sep;17(9):605-7. German. PubMed PMID: 501308.